Diethyl selenide (DESe) is a high-purity, volatile organoselenium liquid primarily utilized as a Group VI precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) [1]. With a boiling point of approximately 108 °C, it offers a stable vapor pressure that can be precisely controlled in standard bubbler systems, typically operated at 40–60 °C with an inert carrier gas [2]. As a core precursor for synthesizing zinc selenide (ZnSe), copper indium gallium selenide (CIGS), and 2D transition metal dichalcogenides (TMDs) like WSe2, DESe provides a critical balance between thermal stability and decomposition kinetics. Its liquid state and moderate reactivity make it a safer, highly manageable alternative to highly toxic gaseous hydrides, establishing it as a standard choice for industrial and research-scale thin-film epitaxy[1].
Substituting diethyl selenide with other selenium sources often introduces severe process compromises in vapor deposition workflows. Hydrogen selenide (H2Se), while highly reactive, is an extremely toxic gas that suffers from severe parasitic pre-reactions with Group II and Group III metal-organics in the gas phase, degrading film morphology and uniformity [1]. Conversely, highly volatile alkyls like dimethyl selenide (DMSe, boiling point ~58 °C) can complicate mass transport control and have been shown to cause unintentional carbon incorporation—such as the formation of defective graphene layers during high-temperature TMD growth [2]. Lower-temperature precursors like diisopropyl selenide (DiPSe) decompose too early in high-temperature epitaxial regimes, causing precursor depletion. DESe is specifically required when a process demands a liquid precursor that resists gas-phase pre-reaction while cleanly decomposing at standard epitaxial temperatures (450–650 °C) [1].
In the MOCVD growth of ZnSe using dimethylzinc (DMZn), the use of hydrogen selenide (H2Se) leads to severe premature gas-phase reactions that degrade film morphology and uniformity [1]. Diethyl selenide (DESe) lacks the acidic hydrogen atoms responsible for this rapid pre-reaction. By substituting H2Se with DESe, the process shifts from a mass-transport-limited pre-reaction regime to a controlled surface-kinetic decomposition regime at 450–550 °C, enabling the deposition of structurally superior, uniform epitaxial layers without premature precursor depletion [1].
| Evidence Dimension | Gas-phase pre-reaction severity with DMZn |
| Target Compound Data | Negligible pre-reaction; controlled surface decomposition at 450–550 °C |
| Comparator Or Baseline | Hydrogen selenide (H2Se) (Severe premature gas-phase reaction leading to poor morphology) |
| Quantified Difference | Complete elimination of parasitic pre-reactions, shifting growth to the substrate surface |
| Conditions | ZnSe MOCVD using DMZn precursor |
Eliminating gas-phase pre-reactions is essential for achieving uniform, defect-free thin films in commercial MOCVD reactors.
During the high-temperature MOCVD growth of tungsten diselenide (WSe2) on sapphire, the choice of alkyl precursor directly impacts carbon contamination. Dimethyl selenide (DMSe) has been documented to cause the simultaneous formation of a defective graphene layer at high Se:W ratios and temperatures (~800 °C), which alters substrate surface energy and inhibits WSe2 domain coalescence[2]. Diethyl selenide provides a different decomposition pathway that mitigates this extreme carbon-driven parasitic phase formation, allowing for cleaner chalcogenide deposition [2]. Furthermore, compared to allyl-based precursors like diallyl selenide (which can leave up to 10^21 cm^-3 carbon in ZnSe), DESe ensures significantly higher phase purity [1].
| Evidence Dimension | Unintentional carbon phase formation |
| Target Compound Data | Clean decomposition without parasitic graphene layer formation |
| Comparator Or Baseline | Dimethyl selenide (DMSe) (Forms defective graphene layer at ~800 °C, inhibiting TMD coalescence) |
| Quantified Difference | Prevention of carbon-induced surface energy alteration and improved domain coalescence |
| Conditions | High-temperature (~800 °C) MOCVD of WSe2 on sapphire |
Minimizing carbon incorporation is critical for maximizing the carrier mobility and optoelectronic performance of 2D transition metal dichalcogenides.
The vapor pressure of the Group VI source is a critical control parameter in the mass-transport-limited regime of MOCVD. Dimethyl selenide (DMSe) has a boiling point of 56–58 °C, making it highly volatile and susceptible to rapid boil-off or concentration spikes if bubbler temperatures fluctuate even slightly[1]. Diethyl selenide (DESe), with a boiling point of approximately 108 °C, exhibits a much more stable vapor pressure curve. When heated to a standard bubbler temperature of 60 °C and delivered via N2 or Ar carrier gas, DESe provides a highly consistent, reproducible molar flux to the reactor, which is essential for precise stoichiometric control in ternary compounds like CIGS [1].
| Evidence Dimension | Boiling point and vapor pressure stability |
| Target Compound Data | Boiling point ~108 °C; stable flux at 60 °C bubbler temperature |
| Comparator Or Baseline | Dimethyl selenide (DMSe) (Boiling point 56–58 °C; highly volatile, risk of concentration spikes) |
| Quantified Difference | ~50 °C higher boiling point, enabling precise thermal control of vapor pressure without premature boil-off |
| Conditions | Standard MOCVD bubbler delivery systems at 10-760 Torr |
Stable precursor mass transport directly dictates the thickness uniformity and stoichiometric precision of the resulting semiconductor films across large wafers.
DESe is the preferred Group VI precursor for the epitaxial growth of wide-bandgap ZnSe thin films when avoiding the severe gas-phase pre-reactions associated with H2Se is required. It allows for high-quality, uniform deposition at 450–550 °C, making it ideal for optoelectronic device fabrication [1].
In the high-temperature MOCVD of 2D layered chalcogenides like WSe2 and MoSe2, DESe provides a stable selenium flux while avoiding the parasitic carbon (graphene) formation observed with dimethyl selenide. This enables better lateral growth and coalescence of monolayer and few-layer TMDs for next-generation nanoelectronics [2].
DESe is utilized as a controllable, liquid selenium source for the selenization of Copper Indium Gallium Selenide (CIGS) thin-film solar cells. Its stable vapor pressure at ~60 °C ensures precise stoichiometric delivery, which is critical for optimizing the optical bandgap and maximizing photovoltaic conversion efficiency without the extreme toxicity of H2Se gas[3].
Flammable;Acute Toxic;Health Hazard;Environmental Hazard